molecular formula C7H6BrN3 B1276979 6-bromo-5-methyl-1H-imidazo[4,5-b]pyridine CAS No. 28279-41-6

6-bromo-5-methyl-1H-imidazo[4,5-b]pyridine

Cat. No. B1276979
CAS RN: 28279-41-6
M. Wt: 212.05 g/mol
InChI Key: ZZFKQUTYXXPQBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 6-bromo-imidazo[4,5-b]pyridine derivatives has been explored through various methods. One approach involves a microwave-assisted one-pot, two-step Suzuki/heteroarylation or a one-pot, three-step cyclization/Suzuki/heteroarylation process to obtain 2,3,6-trisubstituted imidazo[1,2-a]pyridine derivatives from 2-amino-5-halogenopyridines, 2-halogenocarbonyl derivatives, boronic acids, and heteroaryl bromides . Another method includes the condensation of 5-Bromo-2,3-diaminopyridine with aromatic aldehydes in the presence of molecular iodine in water, followed by alkylation reactions using different alkyl dibromide agents . These synthetic routes provide a systematic approach to creating a variety of substituted imidazo[4,5-b]pyridine compounds.

Molecular Structure Analysis

The molecular and crystal structure of a specific 6-bromo-imidazo[4,5-b]pyridine derivative, 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine, has been elucidated using single-crystal X-ray diffraction data. This compound exhibits a monoclinic space group with defined cell parameters and crystallizes with significant π-π interactions and intermolecular C–H⋯N and C–H⋯O interactions that stabilize the crystal structure .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of imidazo[4,5-b]pyridine derivatives typically include condensation and alkylation steps. The use of halogens, such as bromine, in the synthesis of imidazo[1,2-a]pyrimidine derivatives from 2-aminopyrimidines with methyl aryl ketones indicates the versatility of halogenation reactions in creating bromo-substituted compounds . Although not directly related to the 6-bromo-imidazo[4,5-b]pyridine, these reactions provide insight into the broader chemical reactivity of similar heterocyclic compounds.

Physical and Chemical Properties Analysis

The physical properties of 6-bromo-imidazo[4,5-b]pyridine derivatives can be inferred from the detailed crystallographic data, which provides information on the density and molecular geometry in the solid state . The chemical properties, such as reactivity and potential as tyrosyl-tRNA synthetase inhibitors, are highlighted by the molecular docking studies that show the binding affinity of certain derivatives, with one compound exhibiting a binding affinity of -8.74 Kcal/mol . These properties are crucial for understanding the potential applications of these compounds in medicinal chemistry.

Scientific Research Applications

Corrosion Inhibition

  • Inhibition Performance Evaluation : Imidazo[4,5-b]pyridine derivatives, including 6-bromo variants, have shown high inhibition performance against mild steel corrosion in acidic conditions. These inhibitors are identified as mixed-type inhibitors with their effectiveness supported by various experimental methods and computational approaches (Saady et al., 2021).
  • Mild Steel Corrosion Prevention : A specific compound, 6-bromo-2-methyl-1H-imidazo[4,5-b]pyridine, was investigated for its adsorption and corrosion inhibition properties on mild steel in hydrochloric acid. The study confirmed its efficiency as a corrosion inhibitor, offering environmental safety due to its high efficiency and low pollution risk (Bouyad et al., 2017).

Anticancer and Antimicrobial Activities

  • Synthesis for Anticancer and Antimicrobial Agents : New derivatives of 6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridine, synthesized through microwave-assisted and conventional methods, showed significant antibacterial, antifungal, and anticancer activities, particularly against breast cancer cell lines (Shelke et al., 2017).

Molecular Dynamics and Drug Development

  • Tyrosyl-tRNA Synthetase Inhibition : Novel 6-bromo-imidazo[4,5-b]pyridine derivatives have been synthesized and characterized, showing potential as inhibitors of tyrosyl-tRNA synthetase, a target enzyme for drug development. Molecular docking studies identified certain compounds as potent inhibitors (Jabri et al., 2023).

Structural Analysis

  • Crystal and Molecular Structure : The crystal and molecular structure of 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine has been analyzed to understand its geometry and intermolecular interactions, which are crucial for its potential applications in various fields (Rodi et al., 2013).

properties

IUPAC Name

6-bromo-5-methyl-1H-imidazo[4,5-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3/c1-4-5(8)2-6-7(11-4)10-3-9-6/h2-3H,1H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZFKQUTYXXPQBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C2C(=N1)N=CN2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7067372
Record name 6-Bromo-5-methylimidazo[4,5-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7067372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-bromo-5-methyl-1H-imidazo[4,5-b]pyridine

CAS RN

28279-41-6
Record name 6-Bromo-5-methyl-3H-imidazo[4,5-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28279-41-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3H-Imidazo(4,5-b)pyridine, 6-bromo-5-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028279416
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3H-Imidazo[4,5-b]pyridine, 6-bromo-5-methyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 6-Bromo-5-methylimidazo[4,5-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7067372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-bromo-5-methyl-1H-imidazo[4,5-b]pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.044.472
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.